molecular formula C17H15NO B15225203 3-(3,4-Dimethylbenzylidene)indolin-2-one

3-(3,4-Dimethylbenzylidene)indolin-2-one

Cat. No.: B15225203
M. Wt: 249.31 g/mol
InChI Key: MLTVGMKTZVOOMQ-GDNBJRDFSA-N
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Description

3-(3,4-Dimethylbenzylidene)indolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a 3,4-dimethylbenzylidene group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzylidene)indolin-2-one typically involves the condensation of 3,4-dimethylbenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzylidene)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce benzyl derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its anti-inflammatory and antimicrobial properties.

    Medicine: Explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This inhibition is mediated through the suppression of signaling pathways like Akt, MAPK, and NF-κB .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)indolin-2-one: Known for its potent anti-inflammatory activity.

    3-(4-Methoxyphenyl)indolin-2-one: Exhibits significant antimicrobial properties.

    3-(3,4-Dimethoxybenzylidene)indolin-2-one: Studied for its potential anti-cancer effects

Uniqueness

3-(3,4-Dimethylbenzylidene)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethylbenzylidene group enhances its stability and reactivity compared to other indolin-2-one derivatives .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(3Z)-3-[(3,4-dimethylphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)10-15-14-5-3-4-6-16(14)18-17(15)19/h3-10H,1-2H3,(H,18,19)/b15-10-

InChI Key

MLTVGMKTZVOOMQ-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C3=CC=CC=C3NC2=O)C

Origin of Product

United States

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